molecular formula C16H38N4 B1670535 Diethylhomospermine CAS No. 119422-08-1

Diethylhomospermine

Cat. No.: B1670535
CAS No.: 119422-08-1
M. Wt: 286.50 g/mol
InChI Key: QXOCYGPVDXDFLC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of diethylhomospermine involves the reaction of homospermine with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a base such as sodium hydride . The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Diethylhomospermine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Properties

CAS No.

119422-08-1

Molecular Formula

C16H38N4

Molecular Weight

286.50 g/mol

IUPAC Name

N-ethyl-N'-[4-[4-(ethylamino)butylamino]butyl]butane-1,4-diamine

InChI

InChI=1S/C16H38N4/c1-3-17-11-5-7-13-19-15-9-10-16-20-14-8-6-12-18-4-2/h17-20H,3-16H2,1-2H3

InChI Key

QXOCYGPVDXDFLC-UHFFFAOYSA-N

SMILES

CCNCCCCNCCCCNCCCCNCC

Canonical SMILES

CCNCCCCNCCCCNCCCCNCC

Appearance

Solid powder

Key on ui other cas no.

119422-08-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,14-bis(ethylamino)-5,10-diazatetradecane
BE-4-4-4
BEHSpm
DEHSPM
N(1),N(14)-bis(ethyl)homospermine
N(1),N(14)-diethylhomospermine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Diethylhomospermine

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